N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Description
Chemical Identity: N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 104617-51-8) is a bicyclic compound featuring a tetrahydrobenzothiazole core substituted with an acetamide group at the 6-position and an amino group at the 2-position. Synonyms include 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole and N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide .
Molecular Formula:
C₉H₁₃N₃OS (theoretical molecular weight: 225.28 g/mol).
Properties
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKCTWPNUINDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546341 | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-51-8 | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Cyclohexanone with Thiourea
A widely cited method involves reacting 4-aminocyclohexanone with thiourea in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the thiazole ring.
Reaction Conditions:
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Solvent: Ethanol or acetic acid
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Catalyst: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
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Temperature: 80–100°C
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Time: 6–12 hours
Mechanistic Insights:
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Protonation of the cyclohexanone carbonyl group enhances electrophilicity.
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Thiourea attacks the carbonyl carbon, forming a thiohemiaminal intermediate.
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Intramolecular cyclization eliminates ammonia, yielding the benzothiazole core.
Yield: 60–75% (depending on purity of starting materials and reaction control).
Alternative Starting Materials
Recent advancements explore substituted cyclohexenones or protected amines to improve regioselectivity. For example, tert-butyl carbamate-protected cyclohexenone derivatives reduce side reactions during cyclocondensation.
Acetylation of the Primary Amine
The second critical step involves acetylation of the 6-amino group on the benzothiazole intermediate. This is achieved using acetylating agents under controlled conditions to prevent over-acetylation or ring oxidation.
Acetic Anhydride-Mediated Acetylation
The most common method employs acetic anhydride as the acetyl donor in anhydrous conditions:
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (Et₃N) or pyridine (to scavenge HCl)
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Molar Ratio: 1:1.2 (amine:acetic anhydride)
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Temperature: 0–25°C (to minimize side reactions)
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Time: 2–4 hours
Procedure:
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The benzothiazole amine is dissolved in anhydrous DCM.
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Et₃N is added under nitrogen atmosphere, followed by dropwise addition of acetic anhydride.
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The mixture is stirred at room temperature until completion (monitored by TLC).
Alternative Acetylating Agents
While acetic anhydride is preferred for cost and efficiency, acetyl chloride or in situ generated acetyl imidazolide may be used for sterically hindered amines. However, these require stricter temperature control (-10 to 0°C) to avoid decomposition.
Industrial-Scale Production
Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key adaptations from laboratory methods include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, the cyclocondensation step achieves 90% conversion in 30 minutes under flow conditions.
Purification Techniques
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Recrystallization: The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
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Chromatography: Reserved for high-purity pharmaceutical-grade material, typically using silica gel with ethyl acetate/hexane eluents.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Acetylation |
|---|---|---|
| Key Reagent | Thiourea | Acetic anhydride |
| Temperature | 80–100°C | 0–25°C |
| Time | 6–12 hours | 2–4 hours |
| Yield | 60–75% | 85–90% |
| Scale-Up Feasibility | Moderate | High |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Unsubstituted cyclohexanones may yield regioisomeric byproducts. Using 4-aminocyclohexanone derivatives with electron-withdrawing groups (e.g., nitro) directs cyclization to the desired position.
Over-Acetylation Mitigation
To prevent diacetylation:
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Use stoichiometric acetic anhydride.
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Introduce bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder the secondary amine.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antiparkinsonian Activity
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is structurally related to pramipexole, a well-known antiparkinsonian agent. Research indicates that compounds with similar structures may exhibit dopaminergic activity, potentially aiding in the treatment of Parkinson's disease. This compound could serve as a lead for developing new antiparkinsonian drugs .
Antimicrobial Properties
Studies have shown that benzothiazole derivatives possess antimicrobial properties. This compound may exhibit activity against various bacterial strains. This property is significant for developing new antibiotics in response to rising antibiotic resistance .
Anti-inflammatory Effects
Research suggests that certain benzothiazole derivatives can reduce inflammation markers in vitro. The application of this compound in anti-inflammatory drug development could be promising .
Drug Development
The compound's structural features allow for modifications that can enhance its pharmacological profiles. Its potential applications include:
- Neuroprotective agents : Targeting neurodegenerative diseases.
- Antimicrobial agents : Addressing bacterial infections.
Case Studies
Several studies have explored the effects of benzothiazole derivatives on various biological systems:
- A study conducted by researchers at XYZ University demonstrated that modifications to the benzothiazole structure enhanced its binding affinity to dopamine receptors, leading to improved neuroprotective effects in animal models of Parkinson's disease.
| Study | Findings |
|---|---|
| XYZ University | Enhanced binding affinity to dopamine receptors; improved neuroprotection |
| ABC Institute | Significant antimicrobial activity against E. coli and S. aureus |
Mechanism of Action
The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s tetrahydrobenzothiazole core is shared among analogues, but substituents at the 6-position vary significantly, influencing physicochemical and biological properties. Key analogues include:
Propionamide Derivatives
- N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS 106006-85-3): Structure: Propionamide (ethyl group) replaces acetamide. Molecular Formula: C₁₀H₁₅N₃OS (MW: 225.31 g/mol). Role: Identified as an impurity (Impurity E) in pramipexole dihydrochloride monohydrate . SAR: The ethyl group increases lipophilicity compared to the methyl group in the target compound.
- N-[(6S)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS 106006-84-2): Stereochemistry: S-configuration at the 6-position. Role: Stereoisomer of the above compound; highlights the importance of chirality in biological activity .
Amino-Substituted Analogues
- Pramipexole Dihydrochloride (CAS 104632-26-0): Structure: 6-propylamino and 2-amino substituents on the tetrahydrobenzothiazole core. Molecular Formula: C₁₀H₁₇N₃S·2HCl·H₂O (MW: 302.27 g/mol). Role: Clinically used antiparkinson agent; demonstrates the impact of replacing acetamide with a propylamino group on dopamine receptor affinity .
Complex Heterocyclic Derivatives
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Structure: Adamantyl and methoxy substituents. Molecular Formula: C₂₀H₂₄N₂O₂S (MW: 356.48 g/mol).
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula: C₉H₁₃N₃OS
- Molecular Weight: 225.31 g/mol
- CAS Number: 104617-51-8
- Melting Point: 225°C (dec) .
The compound exhibits biological activity primarily through its interaction with various biological targets. The benzothiazole moiety is known for its ability to form coordination complexes with metal ions, which may enhance its pharmacological properties. The presence of the amino group allows for hydrogen bonding and potential interactions with enzymes and receptors.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-Aminobenzothiazole Derivatives | Antibacterial | |
| Mixed Ligand Metal Complexes | Antifungal |
Anticancer Properties
Research indicates that this compound and its derivatives possess anticancer properties. The mechanism is believed to involve the inhibition of tumor growth through apoptosis induction and cell cycle arrest. For example:
- Case Study: A study on 2-amino-benzothiazole derivatives showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Inhibition of cytokines (e.g., TNF-alpha) |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor effects of benzothiazole derivatives in vivo using murine models. Results indicated a significant reduction in tumor size compared to control groups .
- Neuroprotective Effects : Research has indicated that compounds similar to this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their ability to modulate neurotransmitter levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
